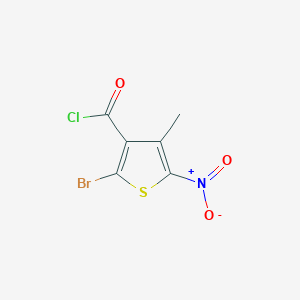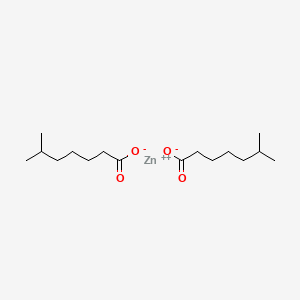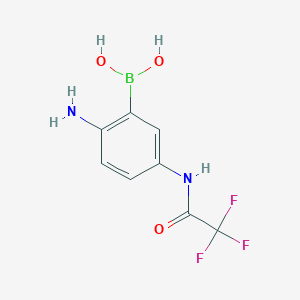
2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound features a boronic acid group, an amino group, and a trifluoroacetamido group attached to a phenyl ring, making it a versatile reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid typically involves the following steps:
Formation of the Trifluoroacetamido Group: The starting material, 2-amino-5-bromophenylboronic acid, is reacted with trifluoroacetic anhydride in the presence of a base such as triethylamine to form the trifluoroacetamido group.
Amination: The intermediate product is then subjected to amination reactions to introduce the amino group at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The trifluoroacetamido group can be reduced under specific conditions to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: The compound is explored for its potential in enzyme inhibition studies, particularly those involving proteases.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and diabetes.
Industry: The compound is used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid exerts its effects involves the interaction of its boronic acid group with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain serine or threonine residues in their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the amino and trifluoroacetamido groups, making it less versatile in certain applications.
3-(2,2,2-Trifluoroacetamido)phenylboronic acid: Similar structure but lacks the amino group, which may limit its reactivity in some contexts.
2-Amino-5-bromophenylboronic acid: Precursor in the synthesis of the target compound, lacks the trifluoroacetamido group.
Uniqueness
2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid is unique due to the presence of both the amino and trifluoroacetamido groups, which enhance its reactivity and versatility in various chemical reactions and applications. The trifluoroacetamido group imparts additional stability and electronic properties, making it a valuable compound in advanced research and industrial applications.
Properties
Molecular Formula |
C8H8BF3N2O3 |
|---|---|
Molecular Weight |
247.97 g/mol |
IUPAC Name |
[2-amino-5-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3N2O3/c10-8(11,12)7(15)14-4-1-2-6(13)5(3-4)9(16)17/h1-3,16-17H,13H2,(H,14,15) |
InChI Key |
CDKKYJROTZIBLR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)NC(=O)C(F)(F)F)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
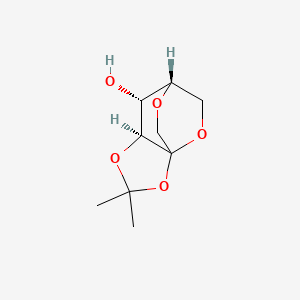

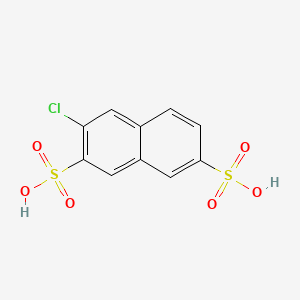
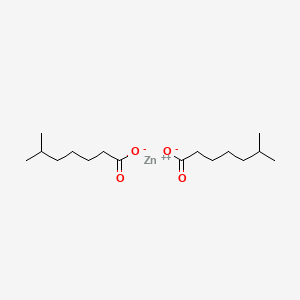

![Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13406579.png)
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13406583.png)


